4-Chloro-4'-ethoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is (4-chlorophenyl)- (4-ethoxyphenyl)methanone .

Synthesis Analysis

The synthesis of 4-Chloro-4’-ethoxybenzophenone has been reported in a study .

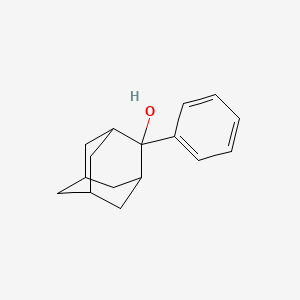

Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-ethoxybenzophenone includes a chlorine atom and an ethoxy group attached to different phenyl rings of a benzophenone . The InChI string representation of the molecule is InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12 (6-10-14)15 (17)11-3-7-13 (16)8-4-11/h3-10H,2H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-4’-ethoxybenzophenone are not detailed in the available literature, a study has reported the investigation of excited state transitions of a similar compound, 4-chloro-4’-propylbenzophenone .

Physical And Chemical Properties Analysis

4-Chloro-4’-ethoxybenzophenone has several computed properties. It has a molecular weight of 260.71 g/mol, an XLogP3-AA value of 4.2, and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 260.0604073 g/mol .

Applications De Recherche Scientifique

Scientific Field

Application Summary

The compound was synthesized by Friedel Crafts acylation and analyzed for its purity .

Method of Application

The IR stretching regions characteristic of the compound were presented as well as the major splitting peaks in mass spectrometry . There were 1D and 2D H NMR experiments conducted .

Results

The structure of the compound was verified with all H’s and C’s identified .

Photophysical Processes of 4-Chloro-4’-ethoxybenzophenone

Scientific Field

Application Summary

A quantitative solvent study was completed on 4-chloro-4’-ethoxybenzophenone in the UV to determine the photophysical parameters for the electronic transition states .

Method of Application

Two solvents were used including a more polar solvent, EPA, and more non-polar solvent, methylcyclohexane . UV absorption spectroscopy was used to measure the wavelength and absorbance for both a concentrated and diluted solution for each solvent .

Results

The Integrated Absorption Coefficient (IAC) led to calculation of S0 - S2 and S0 - S3 for polar EPA, S0- S1 for concentrated non-polar methylcyclohexane, and S0- S2, S0-S3, and S0 - S4 for diluted nonpolar methylcyclohexane . Excitation from S0-S1 and emission from T1 – S0 and the lifetime of the emission was measured at 77K (LN2) for the concentrated methylcycohexane solution .

Synthesis of Metabolites of Dapagliflozin

Scientific Field

Application Summary

4-Chloro-4’-ethoxybenzophenone is used in the synthesis of metabolites of dapagliflozin, an SGLT2 inhibitor used for the treatment of type-2 diabetes .

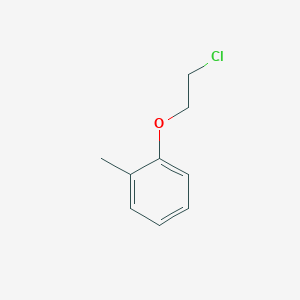

Method of Application

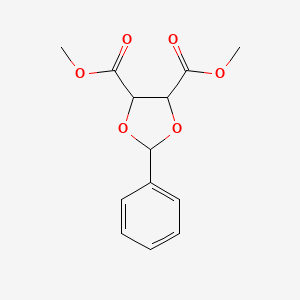

The synthesis of oxo dapagliflozin, one of the metabolites of dapagliflozin, was initiated with 5-bromo-2-chloro-4’-ethoxybenzophenone . The reaction of 5-bromo-2-chloro-4’-ethoxybenzophenone with trimethylorthoformate in the presence of p-toluenesulphonic acid (PTSA) afforded corresponding ketal .

Results

The synthesis resulted in the production of three metabolites of dapagliflozin: benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .

Characterization of 4-Chloro-4’-Methoxybenzophenone

Scientific Field

Application Summary

4-Chloro-4’-methoxybenzophenone was synthesized via the Friedel-Crafts acylation with anisole and 4-chlorobenzoyl chloride as reagents .

Method of Application

The product was recovered with a 22% yield after recrystallization from isopropyl alcohol . The product was then characterized using 1 and 2 D NMR, melting point, MS, and IR .

Results

The characterization confirmed the structure of the synthesized 4-chloro-4’-methoxybenzophenone .

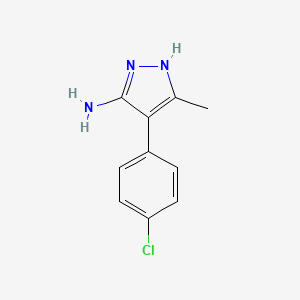

Characterization of 4-Bromo-4’-Chlorobenzophenone

Scientific Field

Application Summary

4-Bromo-4’-chlorobenzophenone (BCBP) was synthesized to yield a compound with potential photochemical reactivity and photophysical properties .

Method of Application

The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Results

The structure of the compound was verified .

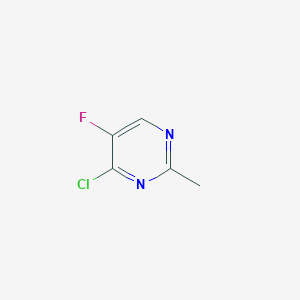

Photophysical Characteristics of 4-Fluoro-4’-Methoxybenzophenone

Scientific Field

Application Summary

The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methyl cyclohexane were studied using UV absorption spectroscopy .

Method of Application

UV absorption spectroscopy was used to measure the wavelength and absorbance for both a concentrated and diluted solution for each solvent .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCCDWCVSBFUOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351893 |

Source

|

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-ethoxybenzophenone | |

CAS RN |

71783-49-8 |

Source

|

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)